5-Methyl-4-(trifluoromethyl)thiazol-2-amine
Overview
Description
5-Methyl-4-(trifluoromethyl)thiazol-2-amine is a chemical compound characterized by a thiazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antioxidant activities . The specific effects would depend on the biological activity and the target of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trifluoromethyl)thiazol-2-amine typically involves the following steps:
Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position using trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-(trifluoromethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-4-(trifluoromethyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various organic synthesis processes.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biological interactions.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and materials. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
5-Methyl-4-(trifluoromethyl)pyrazole: Similar structure but with a pyrazole ring instead of a thiazole ring.
4-(Trifluoromethyl)thiazole-2-amine: Similar structure but without the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trifluoromethyl)thiazol-2-amine is unique due to the presence of both a methyl and a trifluoromethyl group on the thiazole ring. This combination of substituents provides enhanced chemical stability and reactivity compared to similar compounds.
Biological Activity
5-Methyl-4-(trifluoromethyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
The biological activity of thiazole derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. For this compound, studies suggest that it may exert its effects through:
- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to target enzymes by stabilizing enzyme-substrate complexes.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors involved in inflammatory and pain pathways, potentially affecting nociceptive signaling.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines like HepG2 and HCT116. The presence of electron-donating groups at specific positions on the thiazole ring enhances this activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | <10 |
Similar Thiazole Derivative | HCT116 | 1.98 ± 1.22 |
Antibacterial Activity
The thiazole moiety is also recognized for its antibacterial properties, particularly against Mycobacterium tuberculosis. Studies have shown that derivatives can achieve sub-micromolar minimum inhibitory concentrations (MICs), indicating potent antibacterial activity .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | Mycobacterium tuberculosis | <0.7 |
Other Thiazole Derivative | Staphylococcus aureus | 4.5 |
Antidiabetic Effects
Emerging evidence suggests that thiazoles can exhibit protective effects against diabetes mellitus by improving insulin sensitivity and reducing oxidative stress . The antioxidant properties of related thiazole compounds have been documented in animal models, suggesting potential therapeutic applications in diabetes management.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Methyl Substitution : Electron-donating groups at position 5 increase cytotoxicity.
- Thiazole Ring : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical and preclinical settings:
- Anticancer Screening : A study demonstrated that a series of thiazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines, with some compounds outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Another investigation focused on the antibacterial properties of thiazoles against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
- Diabetes Research : A recent study evaluated the effects of a thiazole derivative on glucose metabolism in diabetic rats, revealing significant improvements in blood glucose levels and insulin sensitivity .
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-3(5(6,7)8)10-4(9)11-2/h1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYJHNBRZGNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-42-4 | |
Record name | 5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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